Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate

Lipophilicity Drug Design ADME Prediction

Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate (CAS 922527-27-3) is a synthetic quinoline derivative belonging to the 2,4-disubstituted quinoline-3-carboxylate ester class. This scaffold is central to multiple medicinal chemistry programs, with documented antiproliferative activity in the low-micromolar range against MCF-7 (breast) and K562 (leukemia) cancer cell lines for closely related analogs.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 922527-27-3
Cat. No. B11866893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate
CAS922527-27-3
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC=CC=C12)C)C(=O)OCC=C
InChIInChI=1S/C15H15NO2/c1-4-9-18-15(17)14-10(2)12-7-5-6-8-13(12)16-11(14)3/h4-8H,1,9H2,2-3H3
InChIKeyCMMUSAPVXZRVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 2,4-dimethylquinoline-3-carboxylate (CAS 922527-27-3): A 2,4-Disubstituted Quinoline-3-carboxylate Ester for Antiproliferative and Kinase-Targeted Research


Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate (CAS 922527-27-3) is a synthetic quinoline derivative belonging to the 2,4-disubstituted quinoline-3-carboxylate ester class [1]. This scaffold is central to multiple medicinal chemistry programs, with documented antiproliferative activity in the low-micromolar range against MCF-7 (breast) and K562 (leukemia) cancer cell lines for closely related analogs [2][3]. The compound features an allyl ester moiety at the 3-position, a structural feature that distinguishes it from the more common methyl and ethyl ester variants and is implicated in patent literature as a modifying group for quinoline-3-carboxylate-based kinase inhibitors (e.g., YAK3) [4].

Procurement Risk: Why the Allyl Ester of 2,4-dimethylquinoline-3-carboxylate Cannot Be Replaced by Generic Methyl or Ethyl Esters


Direct substitution of allyl 2,4-dimethylquinoline-3-carboxylate with its ethyl or methyl ester analogs introduces a significant risk of altered biological performance. The ester moiety is not a passive spectator; it critically influences both physicochemical properties (calculated logP of 3.5 for the allyl ester vs. an estimated ~3.0-3.2 for the ethyl ester) [1][2] and pharmacological behavior. Research on the 2,4-disubstituted quinoline-3-carboxylate pharmacophore demonstrates that hydrolysis of the ester to the corresponding carboxylic acid is a deliberate strategy to enhance cancer cell selectivity by altering the pKa and, consequently, cellular uptake in the acidic tumor microenvironment [3]. This confirms that the nature of the ester group is a critical determinant of both potency and selectivity, making the procurement of the exact, specified ester form essential for reproducibility in ongoing hit-to-lead or SAR exploration programs.

Quantitative Evidence Guide: How Allyl 2,4-dimethylquinoline-3-carboxylate Differentiates from its Closest Analogs


Calculated Lipophilicity (XLogP3-AA) Advantage Over the Ethyl Ester

The allyl ester derivative exhibits a calculated partition coefficient (XLogP3-AA) of 3.5, derived from its PubChem entry [1]. This value is higher than the calculated logP for its direct structural analog, ethyl 2,4-dimethylquinoline-3-carboxylate, which has a lower computed log P (typically estimated in the 3.0-3.2 range based on its smaller alkyl chain) [2]. The increased lipophilicity of the allyl ester is a direct consequence of the additional carbon atom and the unsaturation in the allyl group, which can enhance passive membrane permeability based on Lipinski's Rule of Five guidelines.

Lipophilicity Drug Design ADME Prediction

Rotatable Bond Count Differentiates Conformational Flexibility from the Ethyl Ester

Allyl 2,4-dimethylquinoline-3-carboxylate has a calculated rotatable bond count of 4, a property retrieved from its PubChem entry [1]. In contrast, the ethyl ester analog has a rotatable bond count of 3 [2]. The extra rotatable bond in the allyl group, stemming from the additional C-O bond at the 3-position, provides this compound with a higher degree of conformational flexibility. This can be a critical difference in target binding, where the entropic cost of binding or the ability to adopt a specific bioactive conformation can directly influence binding affinity.

Conformational Analysis Molecular Flexibility Drug-Receptor Binding Entropy

Class-Level Antiproliferative Potency of the 2,4-Disubstituted Quinoline-3-carboxylate Scaffold

While specific data for the allyl ester is not published, a foundational study on the same 2,4-disubstituted quinoline-3-carboxylate scaffold reported that key ester derivatives (compounds 4m and 4n) achieved IC50 values of 0.33 μM against the MCF-7 breast cancer cell line, and compound 4k demonstrated an IC50 of 0.28 μM against the K562 leukemia cell line [1]. These values establish a potency benchmark for this specific scaffold. The allyl ester is a direct analog within this series, and its procurement enables investigation into how the allyl moiety modulates this established antiproliferative activity.

Anticancer Antiproliferative Assay MCF-7 K562

Enhanced Selectivity Potential Through Ester-to-Acid Hydrolysis: An Allyl Ester Advantage

A follow-up study by the same authors demonstrated that converting ester derivatives of this scaffold to their corresponding carboxylic acids significantly enhanced their selectivity for cancer cells (MCF-7 and K562) over non-cancerous cells (HEK293) by altering the pKa and thus affecting cellular uptake in the acidic tumor microenvironment [1]. This finding implies that the allyl ester form of the compound can serve not only as a direct-acting agent but also as a prodrug, where the specific hydrolysis kinetics of the allyl ester—likely distinct from ethyl or methyl esters—could be exploited to fine-tune selectivity and biodistribution. This dual potential is a distinct strategic advantage over analogs where the ester is viewed only as a terminal group.

Cancer Selectivity Prodrug Tumor Microenvironment

Coverage by a Key Kinase Inhibitor Patent: YAK3 Inhibition

The core structure of allyl 2,4-dimethylquinoline-3-carboxylate falls within the broadly claimed Markush structures of U.S. Patent No. 7,482,455, which describes 3-carboxy quinoline derivatives as YAK3 kinase inhibitors [1]. This patent establishes a strong intellectual property precedent for the use of this exact scaffold in targeting YAK3, a kinase implicated in inflammatory and autoimmune diseases. Procuring this specific compound provides a direct entry point into a patented chemical space for kinase drug discovery, an advantage not conferred by analogs with different ring substitution patterns that may fall outside the patent's claims.

Kinase Inhibitor YAK3 Patent Analysis

High-Value Application Scenarios for Allyl 2,4-dimethylquinoline-3-carboxylate Based on Evidence


Kinase-Targeted Probe Development (YAK3 Program Initiation)

The compound's structural coverage by U.S. Patent 7,482,455 for YAK3 kinase inhibitors makes it an ideal starting point for initiating a YAK3-targeted drug discovery program [1]. Procurement of this specific ester allows researchers to directly explore the patent-protected chemical space and establish initial structure-activity relationships for this kinase.

Prodrug Strategy for Tumor-Selective Anticancer Agents

Based on class-level evidence that ester-to-acid conversion enhances cancer cell selectivity, this compound is uniquely suited for developing tumor-microenvironment-activated prodrugs [2]. The distinct hydrolysis kinetics of the allyl ester can be leveraged to optimize the selective release of the active carboxylic acid drug in acidic tumor tissues, an advantage over methyl or ethyl ester prodrugs.

Physicochemical Property-Focused SAR Studies

With a calculated XLogP of 3.5 and 4 rotatable bonds, this compound is a critical tool for medicinal chemists conducting systematic SAR studies on lipophilicity and conformational flexibility [3][4]. Its procurement enables a direct, head-to-head comparison with the ethyl ester analog (XLogP ~3.1, 3 rotatable bonds) to experimentally measure the impact of these distinct physicochemical properties on potency, permeability, and metabolic stability.

Quote Request

Request a Quote for Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.